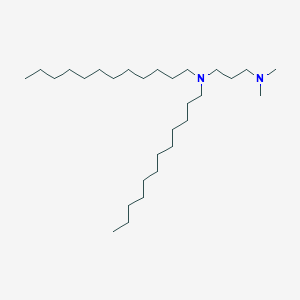
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its ability to functionalize surfaces, particularly in the context of adsorption and catalysis. It is often used in the modification of materials to enhance their performance in specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide typically involves a silanization reaction. This process includes the reaction of benzoylthiourea with a triethoxysilylpropyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale silanization processes. These processes are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain the purity and consistency of the compound .
化学反応の分析
Types of Reactions
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind to specific biological molecules makes it useful in various biochemical assays and diagnostic tools.
Medicine: Its unique properties are being explored for potential therapeutic applications, including drug delivery systems and targeted therapies.
作用機序
The mechanism of action of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These bonds enhance the compound’s ability to functionalize surfaces and improve the performance of materials .
類似化合物との比較
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound is similar in its ability to functionalize surfaces but differs in its specific functional groups and applications.
N-(3-(Triethoxysilyl)propyl)maleimide: Another similar compound, known for its use in surface modification and material enhancement.
Uniqueness
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective in applications requiring strong covalent bonding and surface functionalization .
特性
CAS番号 |
120183-09-7 |
|---|---|
分子式 |
C17H28N2O4SSi |
分子量 |
384.6 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H28N2O4SSi/c1-4-21-25(22-5-2,23-6-3)14-10-13-18-17(24)19-16(20)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,18,19,20,24) |
InChIキー |
FEDFFLNKYWEZKS-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=S)NC(=O)C1=CC=CC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


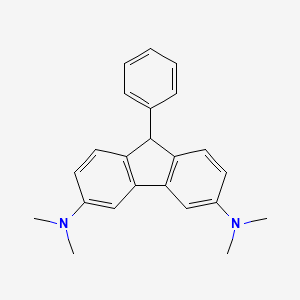
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
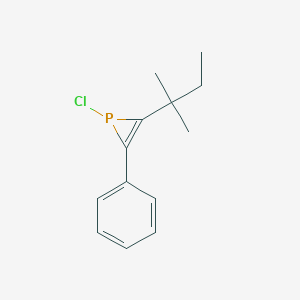


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
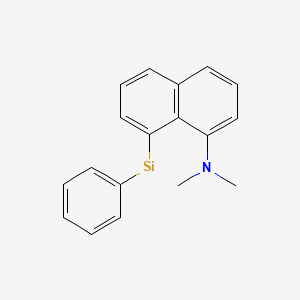


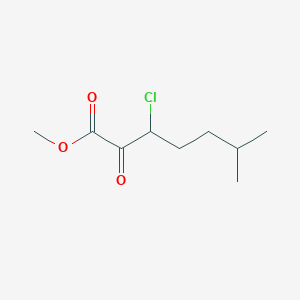
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
